
Thiophene-2-sulfonic acid
Overview
Description
Thiophene-2-sulfonic acid (CAS: 79-84-5) is a heterocyclic sulfonic acid derived from thiophene, a five-membered aromatic ring containing one sulfur atom. Its molecular formula is C₄H₄O₃S₂, with a molecular weight of 164.20 g/mol . The compound is synthesized via sulfonation of thiophene using concentrated sulfuric acid (H₂SO₄) at room temperature, a reaction that proceeds efficiently due to thiophene’s aromatic stabilization and sulfur’s electron-donating effects . Unlike benzene, thiophene undergoes sulfonation under milder conditions, reflecting its higher reactivity .
This compound is a strong acid (pKa ≈ −2 to −3), comparable to benzene sulfonic acid, and forms stable salts and derivatives such as sulfonyl chlorides and sulfonamides . It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing sulfonamide-based inhibitors and functional polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of thiophene using sulfuric acid. The reaction typically proceeds as follows:
C4H4S+H2SO4→C4H3SO3H+H2O
In this reaction, thiophene reacts with sulfuric acid to form this compound and water. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced using chlorosulfonic acid. The reaction involves the following steps:
- Thiophene is treated with chlorosulfonic acid.
- The resulting product is then hydrolyzed to yield this compound.
This method is preferred in industrial applications due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to thiophene-2-sulfonamide.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiophene-2-sulfonamide.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Organic Synthesis
1.1 Synthesis of Thiophene Derivatives
Thiophene-2-sulfonic acid serves as a precursor in the synthesis of various thiophene derivatives. For instance, it can be used to generate thiophene sulfonates by reacting with alkaline earth hydroxides, leading to compounds with enhanced solubility and reactivity. This process involves the treatment of TSA with soluble sulfates, allowing for the production of a range of thiophene sulfonates which can be utilized in further chemical reactions .
1.2 Bromination Studies
Research has demonstrated that this compound exhibits distinct reactivity compared to unsubstituted thiophene during bromination reactions. The presence of the electron-withdrawing sulfonic acid group reduces the nucleophilicity of the thiophene ring, thus affecting the reaction kinetics. A study reported a velocity constant for the bromination of TSA at , indicating its utility in studying structure-reactivity correlations in aromatic compounds .
Materials Science
2.1 Conductive Polymers
this compound is employed in the synthesis of conductive polymers such as polythiophenes. The sulfonic acid group enhances the solubility and processability of these polymers, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2.2 Surface Modification
In materials science, TSA can be utilized for surface modification processes. Its sulfonate groups enable improved adhesion properties on various substrates, enhancing the performance characteristics of coatings and films. This application is particularly relevant in developing advanced materials for electronic devices and sensors.
Biological Applications
3.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds derived from this compound. Novel thienylazothiophenes synthesized from TSA exhibited promising antibacterial and antifungal activities against several pathogens, suggesting its potential as a lead compound in drug development . The structure-activity relationship studies indicate that modifications to the thiophene core can enhance biological activity.
3.2 Drug Development
The unique properties of TSA make it an attractive candidate for drug development. Research has shown that derivatives of TSA can interact with biological targets effectively, leading to compounds that may serve as potential therapeutics against microbial infections . The exploration of TSA in medicinal chemistry continues to yield insights into its efficacy and safety profiles.
Case Studies
Mechanism of Action
The mechanism of action of thiophene-2-sulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonic acid group is a strong electron-withdrawing group, which influences the reactivity of the thiophene ring. This makes the compound highly reactive towards electrophiles, facilitating various substitution reactions.
Comparison with Similar Compounds
Thiophene-2-carboxylic Acid (CAS: 527-72-0)
- Molecular Formula : C₅H₄O₂S
- Key Differences :
- Acidity : Thiophene-2-carboxylic acid (pKa ≈ 2.5–3.0) is significantly weaker than thiophene-2-sulfonic acid due to the carboxylic acid group (–COOH) versus the sulfonic acid group (–SO₃H) .
- Reactivity : The carboxylic acid is less reactive in electrophilic substitution reactions. Sulfonation or halogenation requires harsher conditions compared to this compound .
- Applications : Primarily used in coordination chemistry and as a ligand, unlike the sulfonic acid’s role in drug design .
Benzene Sulfonic Acid (CAS: 98-11-3)
- Molecular Formula : C₆H₆O₃S
- Key Differences :
- Acidity : Both are strong acids, but benzene sulfonic acid (pKa ≈ −6) is slightly stronger due to the benzene ring’s lower electron density compared to thiophene .
- Sulfonation Reactivity : Benzene requires fuming sulfuric acid for sulfonation, whereas thiophene reacts with concentrated H₂SO₄ at room temperature .
- Thermal Stability : this compound decomposes at lower temperatures (~150°C), while benzene sulfonic acid is stable up to ~300°C .
Thiophene-2-acetic Acid (CAS: 1918-77-0)
- Molecular Formula : C₆H₆O₂S
- Key Differences :
Sulfonamide Derivatives
- Examples: this compound (R)-pyrrolidin-3-ylamide hydrochloride (CAS: 1261235-98-6): Used as a reversible inhibitor of methionine aminopeptidase-2 (MetAP-2), critical in cancer therapy . this compound (2-hydrazinocarbonyl-phenyl)-amide: A building block in drug discovery with distinct hydrogen-bonding capacity (H-bond donors: 3; acceptors: 5) .
- Comparison :
Structural and Reactivity Data Table
Biological Activity
Thiophene-2-sulfonic acid is a versatile compound that has garnered attention in various scientific fields due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a sulfonic acid derivative of thiophene, a five-membered aromatic ring containing sulfur. Its chemical structure allows for various modifications, leading to a range of biological activities. The compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound derivatives exhibit significant antimicrobial effects. For instance, several studies have demonstrated their efficacy against various bacterial strains:
Compound | Target Bacteria | Activity (%) at 50 µg/ml |
---|---|---|
3b | Pseudomonas syringae | 86% |
3b | Xanthomonas oryzae | 54% |
3b | Xanthomonas axonopodis | 92% |
These values suggest that thiophene derivatives can serve as effective bactericides, outperforming some conventional treatments .
Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer properties. A study assessed the antiproliferative activity of synthesized compounds against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The results indicated that certain derivatives exhibited strong inhibitory effects comparable to doxorubicin, a standard chemotherapy agent:
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | MCF7 | 5.5 |
11a | HCT116 | 6.0 |
These findings highlight the potential of thiophene-based compounds in cancer therapy through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
This compound derivatives also demonstrate anti-inflammatory properties. In vitro assays revealed that these compounds could inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported the following effects:
- Compound 5 : Reduced TNF-α expression significantly at a concentration of 10 µM.
- Compound 11 : Showed superior anti-inflammatory activity compared to indomethacin in classic inflammation models.
The anti-inflammatory effects were attributed to the modulation of key signaling pathways, including NF-ĸB .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Compounds derived from this compound have been shown to inhibit enzymes such as COX and LOX, which are crucial in inflammatory processes.
- Gene Expression Modulation : These compounds can negatively regulate pro-inflammatory gene expression, impacting cytokine production.
- Binding Interactions : Molecular docking studies suggest that thiophene derivatives can bind effectively to target proteins, influencing their activity and stability .
Case Studies
Several case studies illustrate the diverse applications of this compound in biological research:
- Case Study 1 : A study on the synthesis of various thiophene derivatives demonstrated their potential as COX inhibitors, with IC50 values indicating strong inhibitory activity .
- Case Study 2 : Research on the antiproliferative effects of thiophene derivatives showed promising results against cancer cell lines, providing a foundation for further development in anticancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Thiophene-2-sulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via two primary routes:
- Route 1 : Sulfonation of thiophene derivatives using fuming sulfuric acid (H₂SO₄) at 25°C, which introduces the sulfonic acid group at the 2-position of the thiophene ring .
- Route 2 : Reaction of 2-thiophenesulfonyl chloride with water or controlled hydrolysis under acidic conditions .
- Key Factors :
- Temperature : Elevated temperatures (>100°C) may lead to over-sulfonation or decomposition.
- Acid Strength : Fuming H₂SO₄ ensures efficient sulfonation but requires careful handling due to corrosivity.
- Purification : Crystallization in ethanol/water mixtures improves purity. Yield optimization often involves iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for thiophene protons) and sulfonic acid group positioning .
- FT-IR : Strong absorption bands at 1180–1200 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (C-S) confirm sulfonic acid functionality .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ions (e.g., [M-H]⁻ at m/z 163 for C₄H₃O₃S₂) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity and resolves byproducts.
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental reactivity data for this compound derivatives?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT calculations for bond dissociation energies) against experimental data (e.g., kinetic studies of sulfonation reactions) .
- Step 2 : Adjust solvent effects and protonation states in simulations to match reaction conditions. For example, aqueous environments may stabilize sulfonic acid groups via hydrogen bonding, altering reactivity .
- Case Study : If predicted pKa values deviate from potentiometric titrations, recalibrate solvation parameters in software like Gaussian or COSMO-RS .
Q. What strategies optimize this compound's stability in acidic or oxidizing environments during electrochemical applications?
- Methodological Answer :
- Material Design : Incorporate this compound into cross-linked polymer matrices (e.g., Nafion analogs) to mitigate degradation under high-voltage conditions .
- Additives : Use radical scavengers (e.g., cerium ions) to suppress oxidative chain scission.
- Operational Limits : Avoid temperatures >80°C and potentials >1.2 V (vs. SHE) to prevent sulfonic group cleavage .
Q. How do physicochemical properties (e.g., topological polar surface area) influence the biological activity of this compound derivatives in drug discovery?
- Methodological Answer :
- Property Analysis : A high topological polar surface area (94.8 Ų in some derivatives) correlates with poor blood-brain barrier penetration but enhanced solubility for intravenous formulations .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., adding hydrophobic groups to the thiophene ring) to balance bioavailability and target binding. For example, amide derivatives show improved protease inhibition due to hydrogen-bonding interactions .
Q. Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the regioselectivity of this compound derivatization?
- Methodological Answer :
- Hypothesis Testing : Compare sulfonation outcomes under varying conditions (e.g., H₂SO₄ vs. chlorosulfonic acid). Evidence shows fuming H₂SO₄ favors 2-position selectivity, while SO₃ gas may lead to 3-substitution .
- Mechanistic Insight : Use isotopic labeling (³⁴S) or in situ Raman spectroscopy to track intermediate formation and confirm reaction pathways .
Q. Experimental Design Tables
Table 1. Comparison of Synthetic Methods for this compound
Table 2. Stability of this compound Derivatives
Derivative | pH Stability Range | Thermal Degradation Onset (°C) | Oxidative Resistance (V vs. SHE) | Reference |
---|---|---|---|---|
Free Acid (C₄H₄O₃S₂) | 2–8 | 150 | 0.8 | |
Sodium Salt (C₄H₃NaO₃S₂) | 4–10 | 200 | 1.0 |
Properties
IUPAC Name |
thiophene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLLFUSNQCWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276544 | |
Record name | thiophene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79-84-5 | |
Record name | thiophene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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